molecular formula C16H15NO3 B1184826 Methyl 3-(4-acetylanilino)benzoate

Methyl 3-(4-acetylanilino)benzoate

Cat. No.: B1184826
M. Wt: 269.3
InChI Key: QJEXOUVNAWGIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-acetylanilino)benzoate is a substituted benzoate ester featuring an acetylanilino group at the 3-position of the benzene ring. This compound combines structural motifs of both benzoic acid derivatives and aromatic amines, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.3

IUPAC Name

methyl 3-(4-acetylanilino)benzoate

InChI

InChI=1S/C16H15NO3/c1-11(18)12-6-8-14(9-7-12)17-15-5-3-4-13(10-15)16(19)20-2/h3-10,17H,1-2H3

InChI Key

QJEXOUVNAWGIAG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 3-(4-acetylanilino)benzoate, we compare it with three classes of analogs: alkyl benzoates, anilino-substituted benzoates, and complex aromatic esters. Key differences in substituents, synthesis, and properties are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties/Applications
This compound 3-(4-acetylanilino), methyl ester ~299.3 (calculated) Likely via nucleophilic substitution Potential intermediate for drug design
(Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate 4-ethoxy-anilino, α,β-unsaturated ester 251.28 InBr3-catalyzed solvent-free reaction Crystallographically characterized
Methyl benzoate Unsubstituted methyl ester 136.15 Esterification of benzoic acid Cosmetic solvent; low acute toxicity
Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate Piperazinyl-acetylamino, methoxycarbonyl 411.45 Multi-step organic synthesis Likely bioactive (e.g., CNS targeting)

Key Observations:

Substituent Effects: The 4-acetylanilino group in the target compound introduces hydrogen-bonding capacity and steric bulk compared to simpler alkyl benzoates like methyl benzoate. This may enhance solubility in polar solvents and influence binding to biological targets. Compared to (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate , the acetyl group in the target compound could increase metabolic stability relative to the ethoxy group, which is prone to oxidative cleavage.

Synthetic Routes: The synthesis of this compound likely involves acylation of 3-aminobenzoate derivatives or coupling reactions, contrasting with the InBr3-catalyzed method used for α,β-unsaturated analogs . Complex analogs like the piperazinyl-substituted benzoate require multi-step protocols, suggesting that the target compound’s synthesis may be comparatively straightforward.

Physicochemical and Biological Properties: Solubility: The acetylanilino group may improve water solubility relative to unsubstituted methyl benzoate, which is lipophilic and widely used in cosmetics . Toxicity: While methyl benzoate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) , the anilino and acetyl groups in the target compound could introduce hepatotoxic or nephrotoxic risks, necessitating further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.